![molecular formula C21H27NO B5494987 N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a unique method and has a mechanism of action that is different from other known inhibitors. In 1.0]trideca-4,8-diene-13-carboxamide.
科学研究应用
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the oncogenic transcription factor c-Myc, which is overexpressed in many cancers. It has also been studied as a potential inhibitor of the protein-protein interaction between the transcription factor STAT3 and its coactivator CBP, which is involved in the development of various cancers and inflammatory diseases.
作用机制
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has a unique mechanism of action that involves binding to the bromodomain of the transcription factor c-Myc or the coactivator CBP. This binding inhibits the interaction between c-Myc and its target genes or between STAT3 and CBP, leading to the downregulation of oncogenic pathways and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide in lab experiments is its specificity for c-Myc or STAT3/CBP interaction, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
未来方向
There are several future directions for the study of N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide. One direction is the development of more potent and selective inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for various cancers and inflammatory diseases. Finally, the study of the mechanism of action of this compound and its interaction with other proteins can provide insights into the regulation of oncogenic pathways and the development of new treatments for cancer and other diseases.
Conclusion
In conclusion, N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is a novel small molecule inhibitor that has shown potential in various scientific research applications. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising target for further study. The future directions of research on this compound can lead to the development of new treatments for cancer and inflammatory diseases.
合成方法
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 4-methylphenylboronic acid with 3-bromo-4,8-diene-13-carboxylic acid. The second intermediate is prepared by reacting bicyclo[10.1.0]trideca-4,8-diene with lithium diisopropylamide. The final product is obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.
属性
IUPAC Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-16-12-14-17(15-13-16)22-21(23)20-18-10-8-6-4-2-3-5-7-9-11-19(18)20/h4-7,12-15,18-20H,2-3,8-11H2,1H3,(H,22,23)/b6-4-,7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCFTZKGNRILD-XGXWUAJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CCC=CCCC=CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

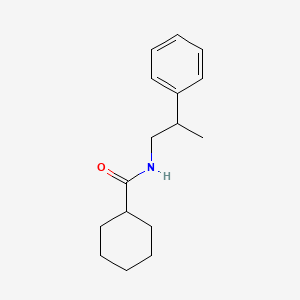
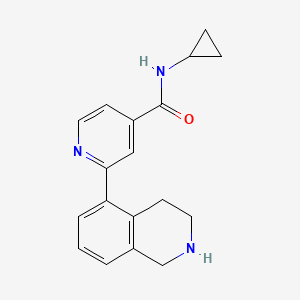
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
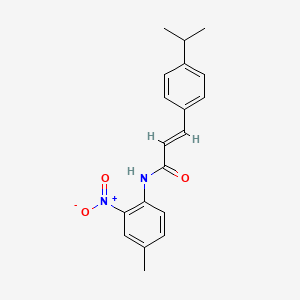
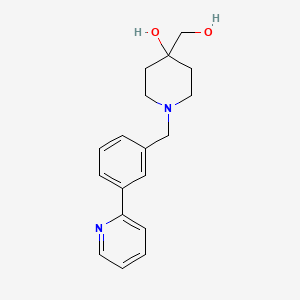
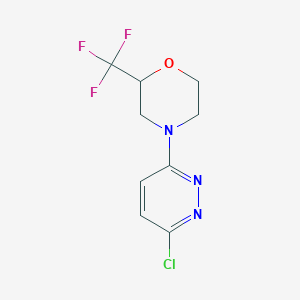

![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)